molecular formula C9H11F2NO3S B10971980 N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide

N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide

Cat. No.: B10971980
M. Wt: 251.25 g/mol
InChI Key: NUJUTFJLIZPOAN-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C9H11F2NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide typically involves the reaction of 2-(difluoromethoxy)-4-methylphenylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H11F2NO3S

Molecular Weight

251.25 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide

InChI

InChI=1S/C9H11F2NO3S/c1-6-3-4-7(12-16(2,13)14)8(5-6)15-9(10)11/h3-5,9,12H,1-2H3

InChI Key

NUJUTFJLIZPOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C)OC(F)F

Origin of Product

United States

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